REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([CH3:14])([N+:11]([O-])=O)[CH3:10])=[CH:4][CH:3]=1.[H][H].[CH2:17]([OH:19])C>[Ni]>[CH3:10][C:9]([NH2:11])([CH3:14])[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([O:19][CH3:17])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)CC(C)([N+](=O)[O-])C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration and evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=CC=C(C=C1)OC)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |